Comprehensive Summary of the Application: AZD3514 is a first-in-class, orally bio-available, androgen-dependent and -independent androgen receptor inhibitor and selective androgen-receptor down-regulator (SARD) . It has been studied for its potential use in the treatment of advanced metastatic castrate-resistant prostate cancer (CRPC) .
Methods of Application or Experimental Procedures: In the studies conducted, CRPC patients were initially recruited into a once daily (QD) oral schedule. Pharmacokinetic assessments led to twice daily (BID) dosing to increase exposure . The starting doses were 100 mg (for QD) and 1000 mg (for BID). The AZD3514 formulation was switched from capsules to tablets at 1000 mg QD .
Results or Outcomes Obtained: In one study, 49 patients were treated with escalating doses of AZD3514. 2000 mg BID was considered non-tolerable due to grade 2 toxicities (nausea, vomiting). No adverse events met the dose-limiting toxicity (DLT) definition . PSA declines (≥50%) were documented in 9/70 patients (13%). Objective soft tissue responses per RECIST1.1 were observed in 4/24 (17%) patients in the study .
Comprehensive Summary of the Application: AZD3514 has been studied in vitro for its effects on prostate cancer cells. It has been found to inhibit cell growth in prostate cancer cells expressing both wild-type and mutated AR .
Methods of Application or Experimental Procedures: In these in vitro studies, AZD3514 was applied to prostate cancer cells expressing wild-type (VCaP) and mutated (T877A) AR (LNCaP). The efficacy of AZD3514 was then evaluated based on its ability to inhibit cell growth .
Results or Outcomes Obtained: The results of these in vitro studies showed that AZD3514 was able to inhibit cell growth in prostate cancer cells expressing both wild-type and mutated AR. It was found to be inactive in ar-negative prostate cancer cells, indicating a dependency on ar for efficacy .
Comprehensive Summary of the Application: AZD3514 has been studied in vivo for its effects on prostate cancer. It has been found to inhibit testosterone-driven seminal vesicle development in juvenile male rats and the growth of androgen-dependent Dunning R3327H prostate tumors in adult rats .
Methods of Application or Experimental Procedures: In these in vivo studies, AZD3514 was administered to juvenile male rats and adult rats with Dunning R3327H prostate tumors. The efficacy of AZD3514 was then evaluated based on its ability to inhibit testosterone-driven seminal vesicle development and tumor growth .
Results or Outcomes Obtained: The results of these in vivo studies showed that AZD3514 was able to inhibit testosterone-driven seminal vesicle development in juvenile male rats and the growth of androgen-dependent Dunning R3327H prostate tumors in adult rats . Furthermore, this class of compound showed antitumor activity in the HID28 mouse model of CRPC in vivo .
AZD3514 is a small molecule developed by AstraZeneca, primarily recognized for its role as a selective androgen receptor downregulator. Its chemical structure is defined as 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine. This compound has garnered attention for its dual mechanism of action: inhibiting ligand-driven nuclear translocation of the androgen receptor and downregulating receptor levels. AZD3514 is particularly significant in the context of castration-resistant prostate cancer, where persistent androgen receptor signaling contributes to tumor progression despite traditional therapies .
The biological activity of AZD3514 has been characterized through both in vitro and in vivo studies. In vitro, AZD3514 has shown a dose-dependent reduction in androgen receptor protein levels in LNCaP prostate cancer cells. In vivo studies have demonstrated its efficacy in inhibiting testosterone-driven growth in juvenile male rats and reducing tumor growth in models of androgen-dependent prostate cancer. Notably, AZD3514 has exhibited antitumor activity in mouse models of castration-resistant prostate cancer, indicating its potential as a therapeutic agent .
The synthesis of AZD3514 involves several steps that are well-documented in scientific literature. The compound is synthesized using standard organic chemistry techniques, including coupling reactions and functional group modifications. Initially, key intermediates are prepared through nucleophilic substitutions and condensation reactions, followed by purification processes such as crystallization or chromatography to yield the final product. The compound can be formulated for in vivo studies using a solution of 20% Captisol at pH 4 to enhance its solubility and bioavailability .
AZD3514 is primarily investigated for its applications in treating prostate cancer, particularly castration-resistant forms that exhibit continued androgen receptor signaling despite hormonal therapies. Its ability to modulate androgen receptor activity makes it a candidate for combination therapies aimed at enhancing treatment efficacy and overcoming resistance mechanisms associated with conventional treatments . Additionally, ongoing clinical trials are evaluating its safety and effectiveness in human subjects.
Several compounds exhibit similar mechanisms of action to AZD3514, including:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Enzalutamide | Androgen receptor antagonist | Primarily acts as an antagonist rather than a downregulator |
Abiraterone | Androgen biosynthesis inhibitor | Targets steroidogenesis rather than direct receptor modulation |
ARN-509 | Selective androgen receptor modulator | Similar action but differs in pharmacokinetics |
Dexamethasone | Corticosteroid with anti-inflammatory properties | Not specific to androgen receptors |
AZD3514's uniqueness lies in its ability to downregulate the androgen receptor while simultaneously inhibiting its nuclear translocation, which may provide a more comprehensive approach to targeting prostate cancer compared to other agents that primarily act as antagonists or inhibitors without downregulation capabilities . This dual mechanism could potentially lead to improved therapeutic outcomes in resistant cases.